
3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN5O4S and its molecular weight is 504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Binding Analysis
Molecular interaction studies of compounds structurally similar to "3-(2-chlorophenyl)-5-methyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isoxazole-4-carboxamide" have focused on their binding affinities and mechanisms with various receptors. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided insights into its potent and selective antagonistic properties for the CB1 cannabinoid receptor. Through conformational analysis and pharmacophore modeling, it was demonstrated how specific molecular conformations and interactions contribute to its activity at the receptor site (J. Shim et al., 2002).
Synthesis and Evaluation of Derivatives
The synthesis of new heterocyclic derivatives based on piperidinyl and pyrazole scaffolds has been explored for potential drug candidates targeting diseases like Alzheimer’s. For instance, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate their drug candidacy, showcasing the diverse chemical manipulations possible for compounds related to the one (A. Rehman et al., 2018).
Anticancer and Antipsychotic Potentials
Several studies have focused on the anticancer and antipsychotic potentials of compounds structurally analogous to "this compound". For example, diaryl dihydropyrazole-3-carboxamides were synthesized and evaluated for their in vivo antiobesity activity, which is attributed to CB1 receptor antagonism. This research indicates the potential therapeutic applications of these compounds in treating conditions related to the cannabinoid system (Brijesh Kumar Srivastava et al., 2007).
Novel Synthesis Techniques and Characterization
Research has also explored novel synthesis techniques and the characterization of related compounds. For instance, the facile synthesis and ex-vivo and in vitro screening of a sulfonamide derivative of a biaryl pyrazole compound similar to SR141716 showed insights into the effects of molecular modifications on CB1 receptor antagonism. This highlights the ongoing efforts to understand and improve the pharmacological profiles of these compounds through chemical modifications (Brijesh Kumar Srivastava et al., 2008).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O4S/c1-17-21(22(27-33-17)18-7-2-3-8-19(18)24)23(30)26-11-6-16-34(31,32)29-14-12-28(13-15-29)20-9-4-5-10-25-20/h2-5,7-10H,6,11-16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYJDFGGPXXPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
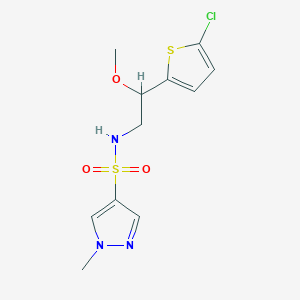
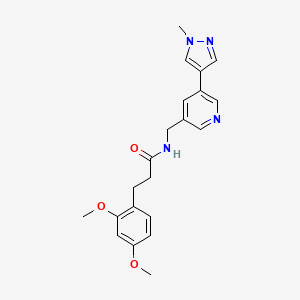
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2468971.png)
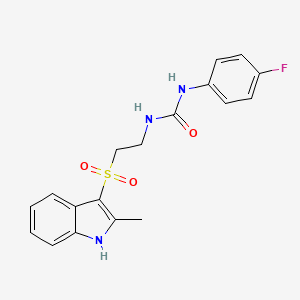
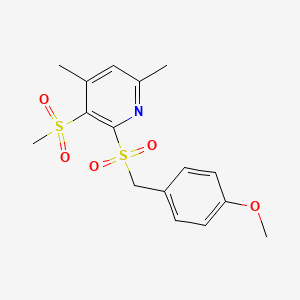
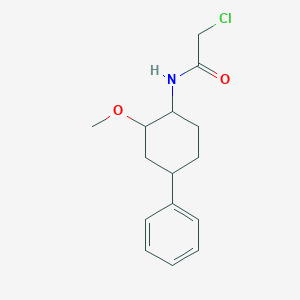
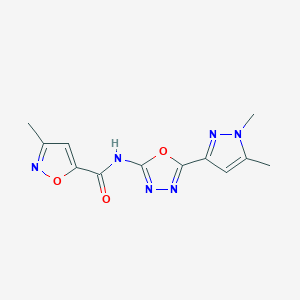

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)
![3-[(4S)-1-[(furan-2-yl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)
![(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea](/img/structure/B2468984.png)
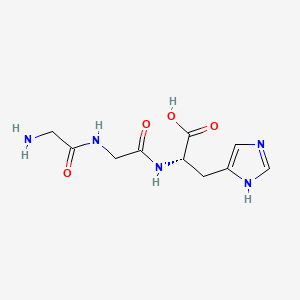
![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B2468987.png)
